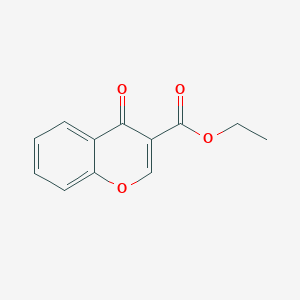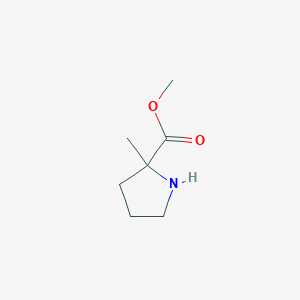
2,2'-(1,2-Diaminoethane-1,2-diyl)diphenol
Descripción general
Descripción
2,2’-(1,2-Diaminoethane-1,2-diyl)diphenol is an organic compound with the molecular formula C14H16N2O2 It is characterized by the presence of two amino groups and two phenol groups attached to an ethane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,2-Diaminoethane-1,2-diyl)diphenol can be achieved through several methods. One common approach involves the reaction of 2,2’-dihydroxybenzophenone with ethylenediamine under specific conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 2,2’-(1,2-Diaminoethane-1,2-diyl)diphenol may involve large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(1,2-Diaminoethane-1,2-diyl)diphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted phenol compounds .
Aplicaciones Científicas De Investigación
2,2’-(1,2-Diaminoethane-1,2-diyl)diphenol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,2’-(1,2-Diaminoethane-1,2-diyl)diphenol involves its ability to interact with various molecular targets. The compound can form coordination complexes with metal ions, which can influence its reactivity and biological activity. Additionally, its phenol groups can participate in hydrogen bonding and other non-covalent interactions, affecting its binding to biological targets .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Diaminoethane: A simpler compound with only two amino groups.
2,2’-Dihydroxybenzophenone: Contains two phenol groups but lacks the amino groups.
Ethylenediamine: A basic compound with two amino groups but no phenol groups.
Uniqueness
2,2’-(1,2-Diaminoethane-1,2-diyl)diphenol is unique due to the presence of both amino and phenol groups, which allows it to participate in a wide range of chemical reactions and form diverse coordination complexes. This dual functionality makes it a valuable compound in various fields of research and industry .
Propiedades
IUPAC Name |
2-[1,2-diamino-2-(2-hydroxyphenyl)ethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c15-13(9-5-1-3-7-11(9)17)14(16)10-6-2-4-8-12(10)18/h1-8,13-14,17-18H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNPLGLZBUDMRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(C2=CC=CC=C2O)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-Amino-3-[(2-methoxy-2-oxoethyl)sulfanyl]propanoic acid](/img/structure/B3269490.png)

![1-[2-(Aminooxy)ethyl]pyrrolidin-2-one](/img/structure/B3269513.png)





